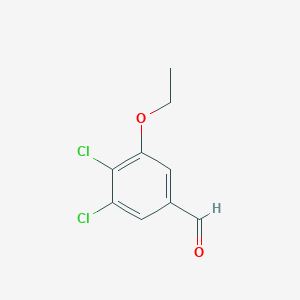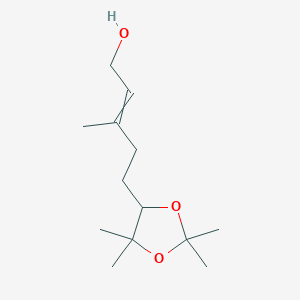
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol is an organic compound with a complex structure that includes a dioxolane ring and a pentenol chain
Métodos De Preparación
The synthesis of 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol typically involves multiple steps. One common method includes the reaction of a suitable dioxolane derivative with a pentenol precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The dioxolane ring and pentenol chain can interact with enzymes or receptors, leading to changes in their activity or function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol can be compared with similar compounds such as:
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a dioxolane ring and is used in similar applications.
N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a dioxolane ring, used in organic synthesis and biochemical studies.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Propiedades
Número CAS |
119906-63-7 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol |
InChI |
InChI=1S/C13H24O3/c1-10(8-9-14)6-7-11-12(2,3)16-13(4,5)15-11/h8,11,14H,6-7,9H2,1-5H3 |
Clave InChI |
LIDVLVSPTPJSLW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CCC1C(OC(O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


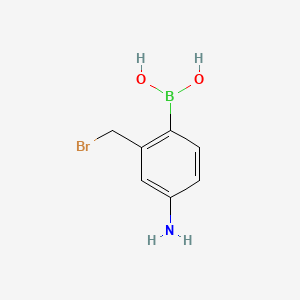
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
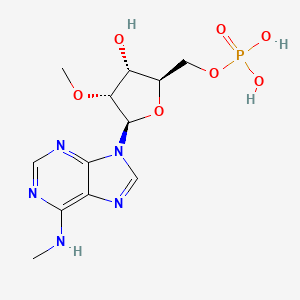
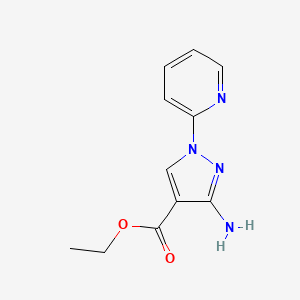
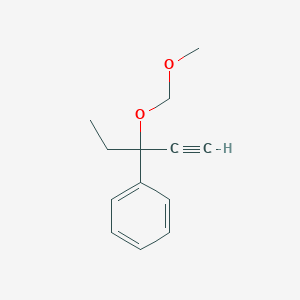

![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

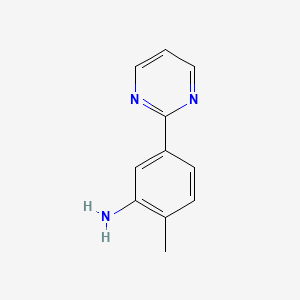
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)

